2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzopyran and benzenesulfonate. Benzopyran is a polycyclic compound that consists of a benzene ring fused to a pyran ring. Benzenesulfonate is a sulfonic acid derivative of benzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it involves electrophilic aromatic substitution , a common reaction for benzene derivatives. This reaction involves the attack of an electrophile on the aromatic ring, followed by a proton transfer .Molecular Structure Analysis
The compound contains a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring. It also contains a benzenesulfonate moiety, which consists of a benzene ring substituted with a sulfonate group .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution . The presence of the sulfonate group may also allow for nucleophilic substitution reactions .Scientific Research Applications
Chemical Reactions and Synthesis
- The compound has been involved in studies examining the reaction of dimethyl sulfoxide with 4-acetoxycoumarin, leading to the production of 2-(2-hydroxybenzoyl)-2-[(methylthio)methyl]-2,3-dihydro-4H-furo[3,2-c]chromen-4-one under certain conditions (Ara, Khan, & Tasneem, 2009).
- Another study focused on the synthesis of a new class of 5-hydroxy[1]benzopyrano[4,3-c]pyridazin-3(2H)-ones using sodium m-nitrobenzene sulfonate, showcasing the compound's role in unexpected chemical behaviors (Cignarella & Barlocco, 1995).
Materials Science and Engineering
- In materials science, the compound has been utilized in the synthesis of sulfonic acid-containing polybenzoxazine for applications in proton exchange membranes in direct methanol fuel cells (Yao et al., 2014).
- It has also been a part of constructing a 2,6-difunctionalized 2-methyl-2H-1-benzopyran library using a solid-phase synthesis protocol, indicating its use in creating diverse chemical libraries (Hwang et al., 2005).
Organic and Medicinal Chemistry
- In organic chemistry, a study synthesized novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives and evaluated their antimicrobial activities, highlighting the compound's relevance in medicinal chemistry (Mannam et al., 2020).
- The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of certain pharmaceutical agents, demonstrates its importance in drug synthesis and development (Xin-zhi, 2007).
Bioactivation Studies
- A study on the bioactivation of benzylic and allylic alcohols via sulfo-conjugation, with a focus on how certain chemical carcinogens and mutagens undergo this process, shows the compound's role in understanding metabolic pathways of xenobiotics (Surh, 1998).
Safety and Hazards
Properties
IUPAC Name |
[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHEPKRXGABEM-WMZOPIPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858496 |
Source
|
Record name | 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905454-58-2 |
Source
|
Record name | 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.